N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated pyrazole is reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide, amines.
Hydrolysis conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: Formation of N-(2,3-dichlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2,3-dichlorobenzoic acid and 4-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or protein-ligand interactions.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could also undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(2,3-dichlorophenyl)-2-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group on the pyrazole ring.
N-(2,3-dichlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide is unique due to the presence of both a nitro-substituted pyrazole ring and a dichlorophenyl group. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7(17-6-8(5-15-17)18(20)21)12(19)16-10-4-2-3-9(13)11(10)14/h2-7H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYPBMGXRMEERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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